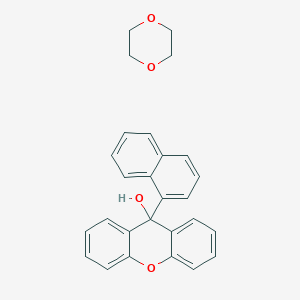
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol: is a complex organic compound that combines the structural features of 1,4-dioxane and xanthene derivatives. This compound is notable for its unique chemical properties and potential applications in various scientific fields. The presence of both 1,4-dioxane and xanthene moieties in its structure makes it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol typically involves multi-step organic reactions. One common approach is the condensation of 9-naphthalen-1-ylxanthen-9-ol with 1,4-dioxane under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired outcome and the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its reactivity and applications
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Aplicaciones Científicas De Investigación
1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,4-Dioxane;9-naphthalen-1-ylxanthen-9-ol include other xanthene derivatives and dioxane-containing molecules. Examples include:
Xanthene: A parent compound with a similar core structure.
1,4-Dioxane: A simpler analog with a similar dioxane ring.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness
What sets this compound apart from these similar compounds is its combined structural features, which confer unique chemical and physical properties. This combination allows for a broader range of applications and reactivity, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
824951-03-3 |
|---|---|
Fórmula molecular |
C27H24O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1,4-dioxane;9-naphthalen-1-ylxanthen-9-ol |
InChI |
InChI=1S/C23H16O2.C4H8O2/c24-23(18-13-7-9-16-8-1-2-10-17(16)18)19-11-3-5-14-21(19)25-22-15-6-4-12-20(22)23;1-2-6-4-3-5-1/h1-15,24H;1-4H2 |
Clave InChI |
GRGVHLQBNPSKQM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCO1.C1=CC=C2C(=C1)C=CC=C2C3(C4=CC=CC=C4OC5=CC=CC=C53)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
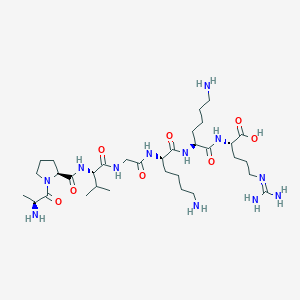

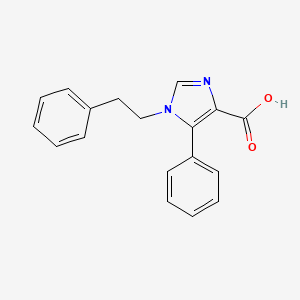
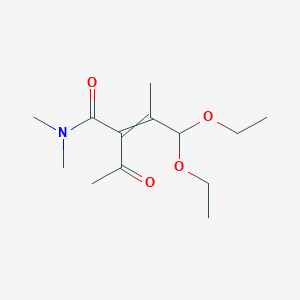
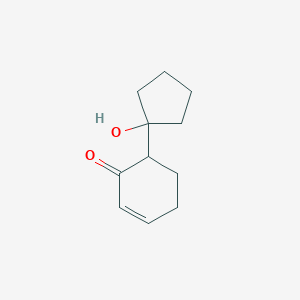
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)
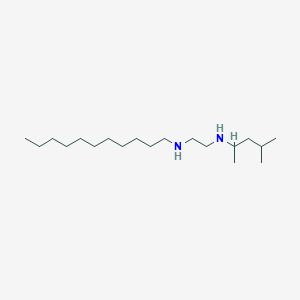
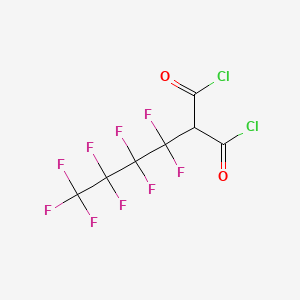
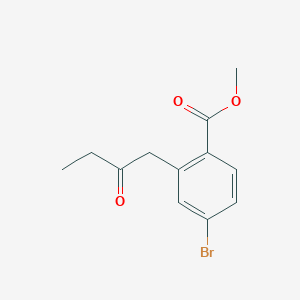
![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
